

Mass Spectrometry Fragmentation Analysis: 1-Chloro-1-ethylcyclohexane vs. Alternative Halogenated Cycloalkanes

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Compound of Interest

Compound Name: 1-Chloro-1-ethylcyclohexane

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A Comparative Guide for Researchers

In the landscape of drug discovery and organic synthesis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of **1-chloro-1-ethylcyclohexane** against other relevant halogenated cycloalkanes. The data presented herein, supported by established fragmentation principles, serves as a practical reference for researchers engaged in the identification and characterization of similar chemical entities.

Comparison of Fragmentation Patterns

The fragmentation of **1-chloro-1-ethylcyclohexane** under electron ionization is predicted to be guided by the established principles of alkyl halide fragmentation, primarily involving the loss of the chlorine atom and alpha-cleavage.^{[1][2][3]} The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), is expected to produce distinctive M and M+2 peaks for chlorine-containing fragments.^{[4][5]}

Below is a summary of the expected major fragments for **1-chloro-1-ethylcyclohexane** compared with the known fragmentation of 1-chloro-1-methylcyclohexane and the general pattern for cyclohexane.

m/z	Proposed Fragment Ion (1-Chloro-1-ethylcyclohexane)	Proposed Fragment Ion (1-Chloro-1-methylcyclohexane)	Proposed Fragment Ion (Cyclohexane)	Fragmentation Pathway
146/148	[C ₈ H ₁₅ Cl] ⁺ •	-	-	Molecular Ion (M ⁺ •)
132/134	-	[C ₇ H ₁₃ Cl] ⁺ •	-	Molecular Ion (M ⁺ •)
117	[C ₈ H ₁₅] ⁺	-	-	Loss of •Cl
111	[C ₆ H ₈ Cl] ⁺	-	-	Loss of •C ₂ H ₅ (Alpha-cleavage)
97	-	[C ₇ H ₁₃] ⁺	-	Loss of •Cl
97	-	[C ₆ H ₈ Cl] ⁺	-	Loss of •CH ₃ (Alpha-cleavage)
84	-	-	[C ₆ H ₁₂] ⁺ •	Molecular Ion (M ⁺ •)
83	[C ₆ H ₁₁] ⁺	[C ₆ H ₁₁] ⁺	[C ₆ H ₁₁] ⁺	Loss of •H from Cyclohexyl cation
69	[C ₅ H ₉] ⁺	[C ₅ H ₉] ⁺	[C ₅ H ₉] ⁺	Ring fragmentation
56	-	-	[C ₄ H ₈] ⁺ •	Loss of C ₂ H ₄ from M ⁺ •
55	[C ₄ H ₇] ⁺	[C ₄ H ₇] ⁺	[C ₄ H ₇] ⁺	Ring fragmentation
41	[C ₃ H ₅] ⁺	[C ₃ H ₅] ⁺	[C ₃ H ₅] ⁺	Ring fragmentation
29	[C ₂ H ₅] ⁺	-	-	Ethyl cation from alpha-cleavage

Key Fragmentation Pathways

The fragmentation of **1-chloro-1-ethylcyclohexane** is anticipated to proceed through several key pathways:

- **Molecular Ion Formation:** The initial impact of high-energy electrons will dislodge an electron from the molecule, most likely a non-bonding electron from the chlorine atom, to form the molecular ion $[C_8H_{15}Cl]^+$.^[1] Due to the isotopic abundance of chlorine, this will be observed as peaks at m/z 146 and 148.
- **Loss of Chlorine Radical:** A common fragmentation pathway for alkyl halides is the homolytic cleavage of the carbon-halogen bond, resulting in the loss of a chlorine radical ($\bullet Cl$) to form a stable tertiary carbocation at m/z 111.^{[1][2]}
- **Alpha-Cleavage:** This pathway involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the halogen.^{[1][3]} For **1-chloro-1-ethylcyclohexane**, this can occur in two ways:
 - Loss of an ethyl radical ($\bullet C_2H_5$) to yield a chlorine-containing fragment at m/z 111/113.
 - Loss of a cyclohexyl radical to form an ethyl-chloro cation, though this is generally less favored.
- **Ring Fragmentation:** Subsequent fragmentation of the cyclohexyl ring structure, particularly after the loss of the chlorine atom, will lead to a cascade of smaller carbocations, typically showing losses of ethene (28 Da), giving rise to characteristic peaks at m/z 83, 69, 55, and 41.^{[6][7]}

Experimental Protocol: Electron Ionization Mass Spectrometry of 1-Chloro-1-ethylcyclohexane

Objective: To obtain the mass spectrum of **1-chloro-1-ethylcyclohexane** to determine its fragmentation pattern.

Instrumentation:

- A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.
- Helium carrier gas.
- Capillary column suitable for the separation of volatile organic compounds (e.g., DB-5ms).

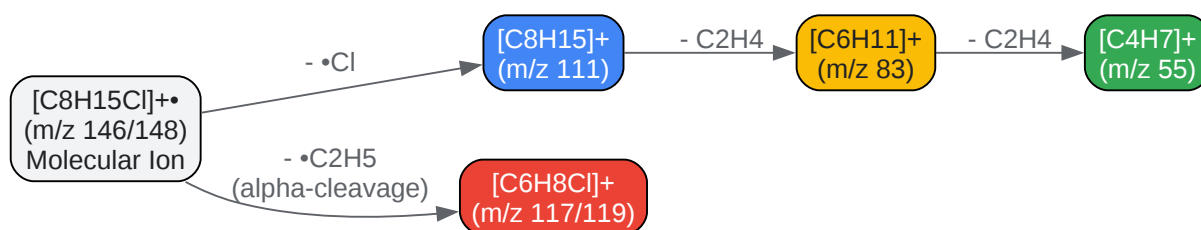
Procedure:

- Sample Preparation: Prepare a dilute solution of **1-chloro-1-ethylcyclohexane** (approximately 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
 - Carrier Gas Flow Rate: 1 mL/min (Helium).
 - Injection Volume: 1 µL.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 20 - 200.
 - Solvent Delay: 3 minutes.
- Data Acquisition: Acquire the mass spectrum of the peak corresponding to the elution of **1-chloro-1-ethylcyclohexane**.

- Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of chlorine-containing fragments.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of **1-chloro-1-ethylcyclohexane** upon electron ionization.



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Caption: Primary fragmentation pathways of **1-chloro-1-ethylcyclohexane**.

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